molecular formula C29H42N8O4S B1673519 Fmrfamide CAS No. 64190-70-1

Fmrfamide

Cat. No.: B1673519
CAS No.: 64190-70-1
M. Wt: 598.8 g/mol
InChI Key: WCSPDMCSKYUFBX-ZJZGAYNASA-N
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Description

FMRFamides are evolutionarily conserved neuropeptides that play critical roles in behavior, energy balance, and reproduction . They are important physiological modulators in most invertebrates .


Molecular Structure Analysis

FMRFamide binds to each subunit in a cleft located in the top-most region of the extracellular domain, with participation of residues from the neighboring subunit. Bound this compound adopts an extended conformation .


Chemical Reactions Analysis

This compound binds tightly to A. californica FaNaC in an N terminus-in manner, which causes collapse of the binding cleft and induces large local conformational rearrangements .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C29H42N8O4S and its molar mass is 598.77 g·mol −1 .

Scientific Research Applications

Characterization in the Central Nervous System

FMRFamide immunoreactive material (irthis compound) has been characterized in the rat central nervous system, showing high concentrations in the hippocampus, midbrain, brainstem, and hypothalamus. These findings suggest that this compound or this compound-like peptides may function within the mammalian brain, possibly as neurotransmitters or neuromodulators (O'Donohue et al., 1984).

Role in Mollusca

In molluscs, this compound was first isolated from the clam Macrocallista nimbosa. It has been implicated in various physiological processes, highlighting its significance as a neuropeptide within this phylum. This peptide and its relatives (FaRPs) are involved in actions on muscles, the nervous system, and more, demonstrating their wide-ranging effects on invertebrate physiology (López‐Vera et al., 2008).

Cardiovascular Effects

Research has shown that this compound can increase adenylate cyclase activity and cyclic AMP levels in the molluscan heart, indicating its potent cardioexcitatory effects. These findings contribute to our understanding of the peptide's impact on cardiac function, suggesting potential areas for further exploration in cardiovascular research (Higgins et al., 1978).

Effects on Mammals

Studies on mammals have demonstrated that this compound and related peptides (FaRPs) exhibit various biological effects, including cardiovascular activities, modulation of feeding behavior, and interactions with the opioid system. These findings suggest that this compound-like substances may act as endogenous opioid antagonists or neuromodulators, providing insights into their potential roles in mammalian systems (Raffa, 1988).

Neuronal and Sensory Functions

Research has also explored the role of this compound in modulating sensory neuron functions and synaptic plasticity in Aplysia, revealing that this compound can induce long-term changes in sensory neurons, potentially affecting synaptic strength and connectivity. These studies contribute to our understanding of how neuropeptides can influence neural circuitry and behavior (Schacher & Montarolo, 1991).

Mechanism of Action

Target of Action

FMRFamide (H-Phe-Met-Arg-Phe-NH2) belongs to a family of neuropeptides known as this compound-related peptides (FaRPs). These peptides share a common -RFamide sequence at their C-terminus. First identified in the hard clam (Mercenaria mercenaria), this compound is thought to play a crucial role in cardiac activity regulation .

Mode of Action

This compound interacts with its targets through a well-defined structure. The peptide’s backbone forms an anti-parallel β-sheet with the β6–β7 loop. Hydrogen bonds stabilize this interaction. Additionally, hydrophobic interactions occur between the hydrophobic side chains of this compound and several amino acids. Notably, the interaction between Met2 and Phe453 is critical. On the hydrophilic side, the amide group at the C-terminus forms a hydrogen bond with the carbonyl oxygen of Ala486 in the adjacent subunit .

Biochemical Pathways

In Mercenaria mercenaria, this compound increases both the force and frequency of the heartbeat. This effect is mediated through a biochemical pathway that likely involves the elevation of cytoplasmic cyclic adenosine monophosphate (cAMP) levels in the ventricular region. The precise downstream effects of this pathway remain an area of ongoing research .

Future Directions

FMRFamide and its related peptides are known to regulate various cellular functions and possess pharmacological actions, such as anti-opiate effects . Therefore, future research could focus on further understanding the molecular basis of this compound activity at its receptors and its potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64190-70-1
Record name Fmrfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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